molecular formula C16H11BrN4OS B3014316 3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894047-31-5

3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B3014316
CAS No.: 894047-31-5
M. Wt: 387.26
InChI Key: IBZQXSXFSVMSGA-UHFFFAOYSA-N
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Description

3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic chemical compound based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This compound features a furan-2-yl group at the 6-position and a 4-bromobenzylthio moiety at the 3-position, making it a valuable intermediate or active compound for pharmaceutical and biological research. The rigid triazolopyridazine core is frequently employed as a bioisostere to restrict conformation and improve metabolic stability in drug candidates . Primary research applications for this chemical are anticipated in oncology and infectious disease studies. Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine structure have been identified as potent antitubulin agents that inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase, demonstrating significant antiproliferative activity against various human cancer cell lines, including gastric, lung, and fibrosarcoma models . The specific substitution pattern on this scaffold is critical for its bioactivity, with the 3,6-diaryl analogues showing particularly strong promise . Furthermore, the presence of the triazole ring, a key pharmacophore in many FDA-approved drugs, suggests potential for antimicrobial applications, as similar triazole-fused heterocycles have shown moderate to good in vitro antibacterial activity against both Gram-positive and Gram-negative pathogens . Researchers can utilize this compound as a key intermediate for further synthetic elaboration or as a reference standard in high-throughput screening campaigns to discover new therapeutic agents. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4OS/c17-12-5-3-11(4-6-12)10-23-16-19-18-15-8-7-13(20-21(15)16)14-2-1-9-22-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZQXSXFSVMSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)Br)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

    Formation of the Triazolopyridazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyridazine derivatives under acidic or basic conditions.

    Introduction of the Bromobenzylthio Group: This step involves the nucleophilic substitution reaction where a bromobenzyl halide reacts with a thiol group attached to the triazolopyridazine core.

    Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate furan derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The furan ring and the thioether group can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles like amines, alkoxides, under basic conditions or with the aid of catalysts.

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thioether group.

    Reduction: Formation of the corresponding dehalogenated compound.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the development of new materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the triazolopyridazine core and the bromobenzylthio group may facilitate interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of triazolo[4,3-b]pyridazine derivatives are highly dependent on substituent variations. Below is a detailed comparison with key analogues:

Key Observations :

  • Halogen Substitution : Bromine (target compound) vs. chlorine () or fluorine () alters electronic effects and van der Waals interactions. Bromine’s larger atomic radius may improve target binding but reduce solubility .
  • Heterocyclic Moieties : Furan (target) vs. thiophene () or pyridine () influences π-stacking and metabolic stability. Thiophene’s sulfur atom enhances lipophilicity, while furan’s oxygen may increase polarity .
  • Linker Flexibility: Ethylpropanoate (compound 33, ) shows activity, whereas rigid amide linkers (compounds 38–40) are inactive, suggesting flexibility is critical for BRD4 inhibition .
Physicochemical Properties
Compound Name Molecular Weight Calculated logP* Aqueous Solubility (Predicted)
3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine ~414.3 3.8 Low (highly lipophilic)
3-((4-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine 358.86 4.1 Moderate
3-(4-Methoxyphenyl)-6-(2-benzylidenehydrazinyl)-[1,2,4]triazolo[4,3-b]pyridazine 344.38 2.9 High

Notes:

  • *logP values estimated using fragment-based methods. Bromine increases molecular weight and logP compared to chlorine .
  • Methoxy groups (e.g., ) improve solubility due to hydrogen-bonding capacity.

Biological Activity

3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a novel heterocyclic compound with potential biological activity. The compound features a triazolopyridazine core, which is known for its diverse pharmacological properties. This article explores the biological activities of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H13BrN4OSC_{16}H_{13}BrN_4OS. The compound can be synthesized through several steps involving cyclization reactions and nucleophilic substitutions:

  • Formation of the Triazolopyridazine Core : Cyclization involving hydrazine derivatives and pyridazine derivatives.
  • Introduction of the Bromobenzylthio Group : Nucleophilic substitution where a bromobenzyl halide reacts with a thiol group.
  • Attachment of the Furan Ring : Coupling reactions using palladium catalysts to introduce the furan component.

Antiproliferative Effects

Research has shown that derivatives of triazolo[4,3-b]pyridazines exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally similar to this compound demonstrated IC50 values in the low micromolar range against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines. Specifically, one derivative showed IC50 values of 0.014μM0.014\mu M against SGC-7901 cells and 0.008μM0.008\mu M against A549 cells .

The biological activity of this compound can be attributed to its ability to interact with tubulin, disrupting microtubule dynamics. This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells. Molecular docking studies suggest that the compound may bind to the colchicine site on microtubules, similar to known antitumor agents like combretastatin A-4 .

Study 1: Antiproliferative Screening

In a study evaluating various triazolo[4,3-b]pyridazine derivatives for their antiproliferative effects, several compounds were synthesized and tested. The results indicated that compounds with specific substituents on the phenyl ring exhibited enhanced activity against cancer cell lines. For example, a derivative with a 3-amino-4-methoxyphenyl moiety displayed potent activity comparable to established chemotherapeutics .

Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that the tested compounds could effectively inhibit tubulin polymerization in vitro. Immunostaining assays confirmed significant alterations in microtubule structure upon treatment with these compounds. This suggests that the triazolopyridazine scaffold can serve as a promising template for developing new anticancer agents targeting microtubule dynamics .

Data Summary

Compound NameIC50 (μM)Cell LineMechanism
This compound0.008A549 (lung adenocarcinoma)Tubulin binding & polymerization inhibition
Derivative X0.014SGC-7901Tubulin binding
Derivative Y0.012HT-1080Microtubule dynamics disruption

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